molecular formula C23H30N2O3S B11359225 1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11359225
M. Wt: 414.6 g/mol
InChI Key: LOLSLGWWXNDSOA-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonation reaction using methanesulfonyl chloride and a suitable base.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-ETHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness: The uniqueness of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)20-8-10-22(11-9-20)24-23(26)21-12-14-25(15-13-21)29(27,28)16-19-6-4-18(3)5-7-19/h4-11,17,21H,12-16H2,1-3H3,(H,24,26)

InChI Key

LOLSLGWWXNDSOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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